4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H19N3O2S2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.09186920 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Comparison
The structural and crystallographic analysis of 1,2,4-triazole derivatives, including those with similar structural frameworks to 4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol, provides insights into their molecular interactions. For instance, the study of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its analogs highlights the significance of Ntriazole—H · · · S(=C) dimer formations and other molecular interactions within the crystal structures of triazole derivatives (Wawrzycka-Gorczyca & Siwek, 2011).
Antioxidant Properties
The synthesis and characterization of triazole compounds, including derivatives with structures related to the compound , have been explored for their antioxidant activities. New trisubstituted triazoles have been identified to exhibit significant antioxidant properties, indicating the potential for these compounds in mitigating oxidative stress (Sancak et al., 2012).
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives has demonstrated moderate to good antimicrobial activities, suggesting their application in the development of new antimicrobial agents. This includes the preparation of compounds through the reaction of thiocarbohydrazides and aldehydes, showcasing the synthetic versatility and biological relevance of triazole derivatives (Martin, 2020).
Molecular Interactions and Bonding Analysis
Research on triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives, focuses on the understanding of π-hole tetrel bonding interactions, Hirshfeld surface analysis, and DFT calculations. These studies provide a deeper insight into the molecular interactions and the structural stability of triazole-based compounds, contributing to the design of compounds with desired properties (Ahmed et al., 2020).
Supramolecular Synthons and Crystal Packing
The investigation of 1,2,4-triazole-3-thione compounds, closely related structurally to the compound of interest, reveals the significance of supramolecular synthons in their crystal packing. This research elucidates the energetic and structural determinants that govern the assembly of these compounds, highlighting the R 2 2 (8) supramolecular synthon's role in their solid-state structures (Saeed et al., 2019).
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-21-14-6-5-12(10-15(14)22-2)7-8-20-16(18-19-17(20)23)11-13-4-3-9-24-13/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPMUABUSLCWCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=NNC2=S)CC3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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